An In-depth Technical Guide to 1-Amino-2,4-dibromoanthraquinone (CAS 81-49-2)
An In-depth Technical Guide to 1-Amino-2,4-dibromoanthraquinone (CAS 81-49-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 1-Amino-2,4-dibromoanthraquinone (CAS No. 81-49-2). This compound, a derivative of anthraquinone, is a significant intermediate in the synthesis of various dyes. However, its toxicological profile, particularly its carcinogenicity, necessitates a thorough understanding for safe handling and for evaluating its potential risks and applications. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a crucial resource for professionals in research and drug development.
Physicochemical Properties
1-Amino-2,4-dibromoanthraquinone is an odorless red powder or appears as red needles when crystallized from xylene.[1][2] It is sensitive to long-term exposure to air and light.[3][4]
Table 1: Physicochemical Identifiers and Properties of 1-Amino-2,4-dibromoanthraquinone
| Property | Value | Source(s) |
| IUPAC Name | 1-amino-2,4-dibromoanthracene-9,10-dione | [2] |
| CAS Number | 81-49-2 | [2] |
| Molecular Formula | C₁₄H₇Br₂NO₂ | [2] |
| Molecular Weight | 381.02 g/mol | [2] |
| Appearance | Odorless red powder/Red needles | [1][2] |
| Melting Point | 224-226 °C | [5] |
| Boiling Point | 550.4 ± 50.0 °C at 760 mmHg | [6] |
| Vapor Pressure | 1.4 x 10⁻⁹ mm Hg at 25°C (estimated) | [1] |
| Water Solubility | 0.015 mg/L at 25 °C | [1] |
| Organic Solvent Solubility | < 1 mg/mL in acetone (B3395972) at 23 °C1–10 mg/mL in dimethyl sulfoxide (B87167) at 23 °C< 1mg/mL in toluene (B28343) at 23 °C | [1] |
Synthesis and Purification
The primary method for the synthesis of 1-Amino-2,4-dibromoanthraquinone is the bromination of 1-aminoanthraquinone (B167232) in the presence of an acid.[1][7]
Experimental Protocol: Synthesis
A detailed method for the preparation of 1-Amino-2,4-dibromoanthraquinone is described in Korean Patent KR0160330B1.[5][8] This process involves the dibromination of 1-aminoanthraquinone in the presence of water, sulfuric acid, iodine, and a dispersant, followed by neutralization.[5][8]
Materials:
-
1-Aminoanthraquinone
-
Water
-
Sulfuric Acid
-
Iodine
-
Dispersant
-
Bromine
-
Sodium Sulfite (B76179)
-
10% aqueous Sodium Hydroxide (B78521) solution
Procedure:
-
Suspend 1-aminoanthraquinone in water.
-
Add sulfuric acid, a catalytic amount of iodine, and a dispersant to the suspension.
-
Stir the mixture for 1 hour at 25-30 °C.
-
Raise the temperature to 50 °C and slowly add bromine dropwise.
-
After the addition of bromine, increase the temperature to 85-90 °C and continue stirring for 4-8 hours to complete the reaction.
-
Neutralize the reaction mixture with sodium sulfite and then with a 10% aqueous sodium hydroxide solution.
-
Filter the resulting precipitate, wash it with water, and dry to obtain 1-Amino-2,4-dibromoanthraquinone.[5]
This method reports a high yield (99.7%) and high purity (98.5%) of the final product.[5]
Experimental Protocol: Purification
Purification of the crude product is typically achieved through washing and recrystallization.
Materials:
-
Crude 1-Amino-2,4-dibromoanthraquinone
-
Hot water
-
Organic solvent (e.g., pyridine (B92270), xylene)
Procedure:
-
Wash the crude solid thoroughly with hot water to remove any water-soluble impurities, such as pyridine hydrobromide if pyridine is used as a solvent in the synthesis.[9]
-
Dry the washed solid.
-
For further purification, recrystallize the solid from a suitable organic solvent like pyridine or xylene.[1][9] The choice of solvent may depend on the scale of the reaction and the desired purity.
Biological Activity and Toxicology
1-Amino-2,4-dibromoanthraquinone is recognized as a potential human carcinogen based on sufficient evidence from animal studies.[8][10][11]
Carcinogenicity
Studies conducted by the National Toxicology Program (NTP) have shown that oral administration of 1-Amino-2,4-dibromoanthraquinone in the diet is carcinogenic in rodents, causing tumors at multiple sites.[11][12]
Table 2: Summary of Carcinogenic Effects in Rodents
| Species | Route of Administration | Target Organs for Tumorigenesis | Source(s) |
| Rats (F344/N) | Oral (feed) | Liver (hepatocellular adenoma and carcinoma), Large intestine (carcinoma), Kidney (renal-tubule adenoma and carcinoma), Urinary bladder (transitional-cell carcinoma) | [11] |
| Mice (B6C3F1) | Oral (feed) | Liver (hepatocellular adenoma and carcinoma), Forestomach (squamous-cell carcinoma), Lung (alveolar/bronchiolar adenoma and carcinoma) | [11] |
Mechanism of Carcinogenicity
The carcinogenic mechanism of 1-Amino-2,4-dibromoanthraquinone is believed to involve genotoxicity. The compound and/or its metabolites are thought to target DNA, leading to mutations.[1][10] Specifically, studies have identified point mutations in the ras proto-oncogene in tumors from mice exposed to the compound.[1][10] The predominant mutations observed were A to T transversions and A to G transitions, suggesting that the compound or its metabolites target adenine (B156593) bases within the ras gene.[1][10]
The RAS family of proto-oncogenes (including HRAS, KRAS, and NRAS) are key regulators of cell proliferation, differentiation, and survival.[1][10] Mutations that lead to the constitutive activation of RAS proteins can result in uncontrolled cell growth and tumor formation.[10] The activation of RAS triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1]
Caption: RAS signaling pathway activated by external stimuli, leading to cell proliferation.
Genetic Toxicology
In vitro studies have shown that 1-Amino-2,4-dibromoanthraquinone can induce chromosomal aberrations and sister chromatid exchange in mammalian cells.[1] It has also been found to be mutagenic in some strains of Salmonella typhimurium (Ames test), particularly in the absence of metabolic activation.[1]
Experimental Workflows
NTP Toxicology and Carcinogenesis Study Workflow
The National Toxicology Program conducts comprehensive studies to evaluate the toxicity and carcinogenic potential of chemical compounds.[6][12][13] The general workflow for these studies is as follows:
Caption: General workflow for NTP toxicology and carcinogenesis studies.
Genetic Toxicology Testing Workflow
A standard battery of tests is employed to assess the genotoxic potential of a chemical.
References
- 1. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Amino-2,4-dibromoanthraquinone | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RAS oncogenes: weaving a tumorigenic web - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Oncogene - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. NTP Toxicology and Carcinogenesis Studies of 1-Amino-2,4-Dibromoanthraquinone (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]
